molecular formula C14H11NO4 B6395892 4-(2-Methylphenyl)-2-nitrobenzoic acid CAS No. 1261928-31-7

4-(2-Methylphenyl)-2-nitrobenzoic acid

Cat. No.: B6395892
CAS No.: 1261928-31-7
M. Wt: 257.24 g/mol
InChI Key: JICQUNXOWDTPBH-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by a 2-methylphenyl group at the para position (C4) and a nitro group at the ortho position (C2) relative to the carboxylic acid moiety. This compound combines the electron-withdrawing effects of the nitro group with the steric and electronic influences of the aromatic methyl substituent.

Properties

IUPAC Name

4-(2-methylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICQUNXOWDTPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688596
Record name 2'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-31-7
Record name 2'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Nitration of 4-(2-Methylphenyl)benzoic Acid

Nitration of pre-functionalized benzoic acid derivatives represents a classical route to introduce nitro groups. For 4-(2-Methylphenyl)-2-nitrobenzoic acid, nitration of 4-(2-methylphenyl)benzoic acid could theoretically yield the desired product. However, the carboxylic acid group (-COOH) acts as a meta-directing group, which complicates regioselective nitration at the ortho position. In practice, nitration under mixed-acid conditions (HNO₃/H₂SO₄) at 0–5°C predominantly produces the meta-nitro isomer, necessitating extensive purification.

Modifications to this method involve using acetylated intermediates to alter directing effects. For example, acetylation of the hydroxyl group in 4-(2-methylphenyl)salicylic acid prior to nitration could improve ortho selectivity, though this adds synthetic steps and reduces overall efficiency.

Suzuki Cross-Coupling Methodology

Palladium-Catalyzed Biaryl Bond Formation

The Suzuki-Miyaura reaction offers a modern, regiocontrolled pathway to construct the biaryl backbone of 4-(2-Methylphenyl)-2-nitrobenzoic acid. This method involves coupling a halogenated nitrobenzoic acid derivative with 2-methylphenylboronic acid (Fig. 1):

Reaction Scheme:
2-Nitro-4-bromobenzoic acid+2-Methylphenylboronic acidPd catalyst4-(2-Methylphenyl)-2-nitrobenzoic acid\text{2-Nitro-4-bromobenzoic acid} + \text{2-Methylphenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{4-(2-Methylphenyl)-2-nitrobenzoic acid}

Catalytic System and Conditions

The PdCl₂(L*@β-CD) complex, as described in PMC studies, enables efficient coupling in aqueous media under mild conditions (80°C, 4 h). Key parameters:

  • Catalyst loading : 0.01 mol% Pd

  • Base : K₃PO₄·7H₂O (1.5 equiv)

  • Solvent : Water with TBAB (tetrabutylammonium bromide) as phase-transfer catalyst

  • Yield : 85–92% for analogous biaryl compounds

This method avoids hazardous organic solvents and enables catalyst recycling, though substrate scope limitations exist for electron-deficient aryl chlorides.

Nitric Acid Oxidation of Methyl Precursors

Oxidation of 4-(2-Methylphenyl)-2-nitrotoluene

A scalable industrial approach involves the nitric acid-mediated oxidation of a methyl-substituted precursor (Fig. 2):

Reaction Scheme:
\text{4-(2-Methylphenyl)-2-nitrotoluene} \xrightarrow[\text{HNO₃ (40%)}]{\text{CoCl₂·6H₂O, Mn(OAc)₂·4H₂O}} \text{4-(2-Methylphenyl)-2-nitrobenzoic acid}

Reaction Optimization

Chinese Patent CN103408430A highlights critical modifications to improve yield:

  • Catalysts : CoCl₂·6H₂O (0.03 mmol) and Mn(OAc)₂·4H₂O (0.03 mmol)

  • Additives : N-Hydroxyphthalimide (NHPI, 0.3 mmol) as radical initiator

  • Conditions : Reflux at 760 Torr for 12 h

  • Yield : 83.5% after recrystallization (EtOH/H₂O 3:1)

This method benefits from mild temperatures (80–100°C) and avoids high-pressure equipment, making it suitable for large-scale production.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalysts/Reagents Conditions Yield Advantages Limitations
Suzuki Coupling2-Nitro-4-bromobenzoic acid, 2-Methylphenylboronic acidPdCl₂(L*@β-CD), K₃PO₄80°C, 4 h, aqueous85–92%Regioselective, solvent-free, recyclableLimited to bromo/iodo arenes
Nitric Acid Oxidation4-(2-Methylphenyl)-2-nitrotolueneHNO₃, Co/Mn catalysts, NHPIReflux, 12 h83.5%Scalable, avoids halidesRequires methyl precursor synthesis
Directed Nitration4-(2-Methylphenyl)benzoic acidHNO₃/H₂SO₄0–5°C, 6 h<50%Simple reagentsPoor regioselectivity, low yield

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural differences and molecular parameters between 4-(2-Methylphenyl)-2-nitrobenzoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
4-(2-Methylphenyl)-2-nitrobenzoic acid C₁₄H₁₁NO₄ 257.25* 2-NO₂, 4-(2-methylphenyl) Bulky aromatic group, strong EWG**
2-(4-Methylphenyl)benzoic acid C₁₄H₁₂O₂ 212.25 4-(2-methylphenyl), no nitro Less acidic, hydrophobic
4-Nitrobenzoic acid C₇H₅NO₄ 167.12 4-NO₂ High acidity (pKa ~1.48)
2-Methyl-4-nitrobenzoic acid C₈H₇NO₄ 197.15 2-CH₃, 4-NO₂ Steric hindrance at C2
3-Methoxy-4-nitrobenzoic acid C₈H₇NO₅ 197.14 3-OCH₃, 4-NO₂ Electron-donating methoxy group
4-Methoxy-2-nitrobenzoic acid C₈H₇NO₅ 197.14 4-OCH₃, 2-NO₂ Methoxy enhances solubility
4-(Methylsulfonyl)-2-nitrobenzoic acid C₇H₆N₂O₅S 245.21 2-NO₂, 4-SO₂CH₃ Strong EWG (sulfonyl group)

Calculated based on substituent contributions.
*
EWG: Electron-Withdrawing Group.

Physicochemical Properties

  • Acidity :

    • The nitro group at C2 enhances acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, the 2-methylphenyl group at C4 introduces steric and electronic effects that may slightly reduce acidity compared to simpler nitrobenzoic acids like 2-nitrobenzoic acid (pKa ~1.68) .
    • 4-Nitrobenzoic acid (pKa ~1.48) is more acidic than the target compound due to the nitro group’s stronger electron-withdrawing resonance effects at the para position .
  • Solubility: The 2-methylphenyl group imparts significant hydrophobicity, reducing water solubility compared to 4-nitrobenzoic acid or methoxy-substituted analogs (e.g., 4-methoxy-2-nitrobenzoic acid) .
  • Thermal Stability :

    • Bulky substituents like the 2-methylphenyl group may lower melting points compared to smaller analogs (e.g., 4-nitrobenzoic acid, mp 238°C) due to reduced crystallinity.

Q & A

Q. What are the common synthetic pathways for 4-(2-Methylphenyl)-2-nitrobenzoic acid, and how can steric hindrance be addressed during synthesis?

Synthesis typically involves coupling a substituted benzoic acid precursor with a methylphenyl group. A plausible method includes:

  • Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the 2-methylphenyl group to the nitrobenzoic acid backbone. However, steric hindrance from the ortho-methyl group may reduce reactivity. Strategies to mitigate this include:
    • Using bulky directing groups to control regioselectivity.
    • Optimizing reaction temperature and catalyst loading (e.g., Pd catalysts for cross-coupling).
    • Introducing electron-withdrawing groups (e.g., nitro) to enhance electrophilic substitution .

Q. What analytical techniques are recommended to confirm the purity and identity of 4-(2-Methylphenyl)-2-nitrobenzoic acid?

  • High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase C18 columns with UV detection at 254 nm (suitable for nitro groups).
  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via 1H^1H and 13C^{13}C NMR. The nitro group deshields adjacent protons, appearing as distinct peaks (e.g., aromatic protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS): ESI-MS in negative ion mode to detect the molecular ion peak ([M-H]^-) corresponding to the molecular weight (257.24 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the molecular conformation of 4-(2-Methylphenyl)-2-nitrobenzoic acid?

Crystallographic analysis using SHELXL or ORTEP-III can:

  • Determine dihedral angles between the nitro group and the aromatic rings, addressing potential torsional strain.
  • Identify intermolecular interactions (e.g., hydrogen bonding between the carboxylic acid and nitro groups) that stabilize the crystal lattice.
  • Resolve ambiguities in bond lengths/angles caused by resonance effects in the nitrobenzoic acid moiety. For example, discrepancies in C-NO2_2 bond lengths (expected: ~1.48 Å) can validate computational models .

Q. How can researchers optimize reaction conditions to minimize byproducts in the synthesis of derivatives (e.g., esters or amides) of this compound?

  • Experimental Design: Use a fractional factorial design to test variables (catalyst type, solvent polarity, temperature).
    • Example: For esterification, compare DCC/DMAP vs. H2 _2SO4_4-catalyzed methods.
  • Byproduct Analysis: LC-MS or 1H^1H NMR to detect side products (e.g., nitro group reduction or decarboxylation).
  • Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy to optimize reaction time and minimize decomposition .

Q. What strategies are effective in addressing contradictory solubility data for this compound in polar vs. non-polar solvents?

  • Solubility Profiling: Use a standardized protocol (e.g., shake-flask method) across solvents (water, DMSO, ethanol, toluene).
  • Thermodynamic Analysis: Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to predict solvent compatibility.
  • Crystallinity Effects: Compare solubility of amorphous vs. crystalline forms (e.g., via XRPD). Contradictions may arise from polymorphic variations .

Methodological Challenges

Q. How can researchers validate computational models (e.g., DFT) for predicting the reactivity of the nitro group in this compound?

  • Benchmarking: Compare calculated (DFT/B3LYP/6-311+G(d,p)) vs. experimental vibrational frequencies (IR/Raman) for the NO2_2 group.
  • Reactivity Studies: Measure kinetic parameters for nitro group reduction (e.g., using Pd/C/H2_2) and correlate with computed activation energies.
  • Electron Density Maps: Use X-ray charge density analysis to validate electron-withdrawing effects predicted by models .

Q. What precautions are critical when handling 4-(2-Methylphenyl)-2-nitrobenzoic acid in aqueous environments?

  • pH Stability: The carboxylic acid group may protonate/deprotonate in aqueous solutions (pKa ~2.5–3.0), affecting solubility. Buffers (pH 4–6) are recommended for stability studies.
  • Hydrolysis Risk: Avoid prolonged exposure to strong bases (>pH 9) to prevent nitro group hydrolysis to amines.
  • Safety: Use PPE (gloves, goggles) due to potential irritancy from nitro and carboxylic acid moieties .

Research Gaps and Future Directions

  • Biological Activity Screening: Explore antimicrobial or anticancer potential via in vitro assays (e.g., MIC against S. aureus or MTT assays on cancer cell lines).
  • Material Science Applications: Investigate its use as a ligand in metal-organic frameworks (MOFs) for catalytic or sensing applications.
  • Environmental Fate Studies: Assess biodegradation pathways using LC-MS/MS to detect intermediates .

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